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Compound of Interest

Compound Name: 3-Bromo-5-fluorotoluene

Cat. No.: B1272607

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 3-Bromo-5-fluorotoluene
(CAS No: 202865-83-6), a halogenated aromatic compound utilized as a key building block in
synthetic organic chemistry. Its unique substitution pattern makes it a valuable intermediate in
the development of complex molecules, particularly in the pharmaceutical and agrochemical
industries. This document outlines its physicochemical properties, detailed spectroscopic
analysis, generalized experimental protocols, and its potential applications in the synthesis of
bioactive molecules.

Physicochemical Properties

While specific experimental data for 3-Bromo-5-fluorotoluene is not extensively published, the
following table summarizes its key identifiers and predicted physicochemical properties based
on its structure and data from analogous compounds.
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Property Value Source
1-Bromo-3-fluoro-5-

IUPAC Name [1]
methylbenzene

Synonyms 3-Bromo-5-fluorotoluene N/A

CAS Number 202865-83-6 [2]

Molecular Formula C7HeBrF [1112]

Molecular Weight 189.03 g/mol [1]
Predicted: Colorless to light

Appearance o N/A
yellow liquid

N ) Predicted: ~180-195 °C at 760

Boiling Point N/A
mmHg

Density Predicted: ~1.5 g/mL N/A
Predicted: Insoluble in water;

N Soluble in common organic

Solubility _ N/A
solvents (e.g., ethanol, diethyl
ether, acetone)

Purity (Commercial) = 98% [2]

Storage 2-8 °C N/A

Spectroscopic Analysis

Spectroscopic analysis is critical for the verification and structural elucidation of 3-Bromo-5-

fluorotoluene. The following sections detail the predicted data for NMR, IR, and Mass

Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and

the fluorine environment.

Table 2: Predicted NMR Data (Solvent: CDCIs)
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Predicted . Coupling
) . Predicted .
Nucleus Chemical Shift o Constants (J, Assighment
Multiplicity
(3, ppm) Hz)
Doublet of
IH NMR ~7.10-7.25 ~8, 2 H-6
doublets (dd)
Doublet of
~6.95 - 7.10 _ ~8, 2 H-2
triplets (dt)
Doublet of
~6.80 - 6.95 ~8, 2 H-4
doublets (dd)
~2.35 Singlet (s) N/A -CHs
13C NMR ~162 - 165 Doublet (d) 1JCF = 245-250 C-5(C-F)
~139 - 142 Singlet (s) N/A C-1 (C-CHs3)
~130 - 133 Doublet (d) 3)CF = 7-9 C-3 (C-Br)
~124 - 127 Doublet (d) 3JCF = 3-5 C-6
~117 - 120 Doublet (d) 2JCF = 21-23 C-4
~112 - 115 Doublet (d) 2JCF = 21-23 C-2
~20-22 Singlet (s) N/A -CHs
Triplet of triplets
19F NMR ~(-110) - (-115) JFH=8,8 Ar-F

(tt)

Note: Predictions are based on established substituent effects and data from similar fluorinated

aromatic compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~—?) Intensity Vibration Type

3100 - 3000 Medium Aromatic C-H Stretch

2980 - 2850 Medium Aliphatic C-H Stretch (-CHs)
1600 - 1580 Strong Aromatic C=C Stretch

1480 - 1450 Strong Aromatic C=C Stretch

1280 - 1200 Strong C-F Stretch

1100 - 1000 Medium C-Br Stretch

Aromatic C-H Bend (out-of-
900 - 675 Strong
plane)

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and
fragmentation pattern.

e Molecular lon (M*): A prominent molecular ion peak is expected. Due to the presence of
bromine, a characteristic M+2 peak with nearly equal intensity (the M:M+2 ratio for bromine
is approximately 1:1) will be observed.

o m/z =188 (for 7°Br)
o m/z = 190 (for 81Br)
e Major Fragments:

o [M-Br]*: Loss of the bromine atom (m/z = 109). This is a common fragmentation pathway
for aromatic bromides.

o [M-CHs]*: Loss of the methyl group (m/z = 173/175).

o Tropylium lon: Rearrangement to a tropylium-like cation (m/z = 91) may occur, although it
is less common for substituted benzenes compared to toluene itself.
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Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and
analysis of 3-Bromo-5-fluorotoluene.

Synthesis Protocol: Electrophilic Aromatic Bromination

This protocol is a generalized procedure based on the bromination of similar aromatic

compounds.

Workflow for Synthesis

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1272607?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

g

Foundational & Exploratory
Check Availability & Pricing

-

Charge reactor with
3-Fluorotoluene and solvent

Reaction Setup h

(e.g., glacial acetic acid)

Y
Cool mixture to
0-5°C

Y

Add Lewis acid catalyst
(e.g., FeBrs or Iron powder)
J

s

G

[ Slowly add Bromine (Brz) )

Reaction )

Y

maintaining temperature

Y

Stir at room temperature
for 12-24 hours

Y

Monitor reaction progress
by GC or TLC

J

Upon completion

Ve

-

[Extract with organic solvent]

Work-up &‘Furiﬁcation )
Quench with sodium
bisulfite solution

Y

(e.g., DCM or EtOAc)

\
Wash with brine, dry
over Na2SOa
Y
Concentrate under
reduced pressure
Y

Purify by fractional
distillation under vacuum

J

3-Bromo-5-fluorotoluene
(Building Block)

Cross-Coupling Reaction

(e.g., Suzuki, Buchwald-Hartwig)

Functionalized Fluorotoluene
Intermediate

Further Synthetic
Modifications
(e.g., oxidation, reduction)

Final Bioactive Molecule (API)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved.

6/7 Tech Support


https://www.benchchem.com/product/b1272607?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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